[(2-Bromo-5-chlorophenyl)methyl](2-methylpropyl)amine
Description
Properties
IUPAC Name |
N-[(2-bromo-5-chlorophenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClN/c1-8(2)6-14-7-9-5-10(13)3-4-11(9)12/h3-5,8,14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKZIYQOTKFCRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the reaction of 2-bromo-5-chlorobenzyl chloride with isobutylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (2-Bromo-5-chlorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Research into the potential therapeutic applications of (2-Bromo-5-chlorophenyl)methylamine includes its use as a precursor for the development of pharmaceuticals. Its structural features may contribute to the design of new drugs with specific biological activities.
Industry: The compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. The amine group allows for potential interactions with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Research Implications
- Drug Discovery : The bromo-chloro substitution pattern mimics motifs in kinase inhibitors or antimicrobial agents.
- Environmental Stability : Halogenated amines are persistent in ecosystems; comparative degradation studies are needed .
Biological Activity
(2-Bromo-5-chlorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The compound is characterized by the presence of both bromine and chlorine substituents on the phenyl ring, along with a branched amine group. Its molecular formula is , which contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of (2-Bromo-5-chlorophenyl)methylamine can be achieved through several synthetic routes, often involving halogenation and amination reactions. These methods allow for the modification of the compound to enhance its biological activity or to create derivatives with specific functionalities.
Biological Activity Overview
Research indicates that (2-Bromo-5-chlorophenyl)methylamine exhibits a range of biological activities, including:
- Antiviral Activity: Derivatives of this compound have shown inhibitory effects against various viruses, making them potential candidates for antiviral drug development. In vitro assays have demonstrated dose-dependent antiviral effects, with selectivity indices calculated to assess specificity for viral targets.
- Anticancer Properties: Studies have reported that related compounds exhibit significant antiproliferative effects against cancer cell lines. For instance, one derivative showed an IC50 value of 1.73 μM against FaDu cells, indicating potent cytotoxicity. Mechanistic studies revealed that these compounds induce apoptosis and autophagy in cancer cells .
- Anti-inflammatory Effects: (2-Bromo-5-chlorophenyl)methylamine derivatives have also been evaluated for their anti-inflammatory properties. Selective inhibition of COX-2 over COX-1 has been observed, suggesting potential use in treating inflammatory conditions .
- Antioxidant Activity: The compound's structure may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
Antiviral Studies
In vitro studies have demonstrated that (2-Bromo-5-chlorophenyl)methylamine derivatives exhibit significant antiviral activity against influenza and other viral pathogens. The compounds were tested at various concentrations, revealing a clear dose-response relationship.
Anticancer Research
A notable study highlighted the efficacy of a closely related compound in inhibiting tumor growth in xenograft models. The compound was found to induce G2/M phase cell cycle arrest and reduce oxidative stress markers in treated cells .
| Compound | IC50 (μM) | Mechanism of Action | Target |
|---|---|---|---|
| Compound 7a | 1.73 | Induces apoptosis | FaDu cells |
| (2-Bromo-5-chlorophenyl)methylamine | Varies | Dual topoisomerase I and II inhibitor | Various cancer cell lines |
Anti-inflammatory Studies
In another study focusing on inflammation, derivatives were shown to selectively inhibit COX-2, which is crucial for the synthesis of pro-inflammatory prostaglandins. This selectivity suggests potential therapeutic applications in managing inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
